(5Z)-2-(4-benzylpiperazin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one
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Overview
Description
The compound (5Z)-2-(4-benzylpiperazin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one is a complex organic molecule that has garnered interest in various fields of scientific research This compound features a unique structure that combines a thiazole ring with a pyrazole moiety, linked through a methylene bridge to a benzylpiperazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-benzylpiperazin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various aldehydes and ketones. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-benzylpiperazin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylpiperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-2-(4-benzylpiperazin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-benzylpiperazin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Carbon-14 containing low molecular weight organic compounds
Uniqueness
(5Z)-2-(4-benzylpiperazin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one: stands out due to its unique combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for multiple types of chemical modifications, making it a versatile compound for scientific exploration.
Properties
Molecular Formula |
C31H29N5O2S |
---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(5Z)-2-(4-benzylpiperazin-1-yl)-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C31H29N5O2S/c1-38-27-14-8-11-24(19-27)29-25(22-36(33-29)26-12-6-3-7-13-26)20-28-30(37)32-31(39-28)35-17-15-34(16-18-35)21-23-9-4-2-5-10-23/h2-14,19-20,22H,15-18,21H2,1H3/b28-20- |
InChI Key |
LOUHITLIVZHVOT-RRAHZORUSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCN(CC4)CC5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCN(CC4)CC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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